molecular formula C8H12F3NO4 B2524140 3-Aminopropyl prop-2-enoate; trifluoroacetic acid CAS No. 2060045-27-2

3-Aminopropyl prop-2-enoate; trifluoroacetic acid

Cat. No. B2524140
CAS RN: 2060045-27-2
M. Wt: 243.182
InChI Key: NPZKFFAXUGTGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminopropyl prop-2-enoate; trifluoroacetic acid is a chemical compound that has gained significant attention in scientific research. It is a derivative of propenoic acid and is commonly used in the synthesis of various organic compounds.

Scientific Research Applications

Analytical Chemistry Applications

Trifluoroacetic acid (TFA) is widely used in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to improve the analysis of basic compounds and proteins. TFA enhances chromatographic separation by providing symmetrical and narrow peak shapes but can suppress electrospray ionization (ESI) signals. Various studies have explored methods to alleviate this suppression, such as adding acetic or propionic acid to the mobile phase, which can significantly enhance signal sensitivity without compromising chromatographic integrity (Shou & Naidong, 2005). Moreover, the evaluation of different mobile phase additives has shown that formate buffer can be an effective alternative to TFA for the LC-MS analysis of therapeutic proteins, offering improved sensitivity (Bobály et al., 2015).

Synthesis Applications

TFA has been utilized as an efficient reagent for the synthesis of various organic compounds. It is notably effective in the tandem Claisen rearrangement and cyclization reactions to yield complex molecular structures such as 3-arylmethylene-3,4-dihydro-1H-quinolin-2-ones from Baylis–Hillman adducts of acrylates (Pathak, Madapa, & Batra, 2007). Furthermore, TFA-promoted multicomponent coupling reactions have been developed to synthesize medicinally important N-aryl β-amino alcohol derivatives, showcasing the versatility of TFA in facilitating complex chemical transformations without the need for transition metals (Roy, Baviskar, & Biju, 2015).

Materials Science Applications

In the field of materials science, TFA has been employed in the preparation of anhydrous, conducting membranes based on composites of ionic liquid trifluoroacetic propylamine and polymers. These membranes have been investigated for their ionic conductivity and mechanical strength under elevated temperatures and anhydrous conditions, demonstrating potential applications in energy and environmental technologies (Che, Sun, & He, 2008).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-aminopropyl prop-2-enoate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.C2HF3O2/c1-2-6(8)9-5-3-4-7;3-2(4,5)1(6)7/h2H,1,3-5,7H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZKFFAXUGTGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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